

Application Notes and Protocols for Galectin-9 ELISA Kit

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Compound of Interest

Compound Name: Gal 9

Cat. No.: B1576564

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For the Quantitative Determination of Galectin-9 in Human Serum

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Introduction

Galectin-9 (Gal-9) is a β -galactoside-binding lectin that plays a significant role in regulating immune responses and is implicated in a wide range of physiological and pathological processes.^{[1][2]} It is expressed by various immune and non-immune cells and is found in the nucleus, cytoplasm, on the cell surface, and in the extracellular matrix.^{[1][2]} Gal-9 functions as a key immunomodulator by interacting with various receptors, most notably T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3).^{[3][4]} This interaction can induce apoptosis in T helper 1 (Th1) cells, thereby suppressing inflammatory responses.^{[5][6]}

Elevated serum levels of Galectin-9 have been associated with numerous conditions, including viral infections, autoimmune disorders, and various cancers.^{[1][2][7]} Consequently, the quantification of serum Galectin-9 concentrations has emerged as a valuable tool for researchers and drug development professionals to investigate disease pathogenesis, identify potential prognostic biomarkers, and monitor therapeutic responses.^{[1][5][8]} This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative measurement of human Galectin-9 in serum samples.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal or polyclonal antibody specific for human Galectin-9 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any Galectin-9 present is bound by the immobilized antibody. After washing away any unbound substances, a biotinylated detection antibody specific for human Galectin-9 is added to the wells. Following a wash to remove any unbound biotinylated antibody, an avidin-biotin-peroxidase complex (ABC) or a streptavidin-horseradish peroxidase (HRP) conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of Galectin-9 bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Data Presentation: Serum Galectin-9 Concentrations

The following table summarizes typical serum concentrations of Galectin-9 in healthy individuals and patients with various diseases as reported in the literature. It is important to note that values can vary significantly between different ELISA kits and study populations.[9]

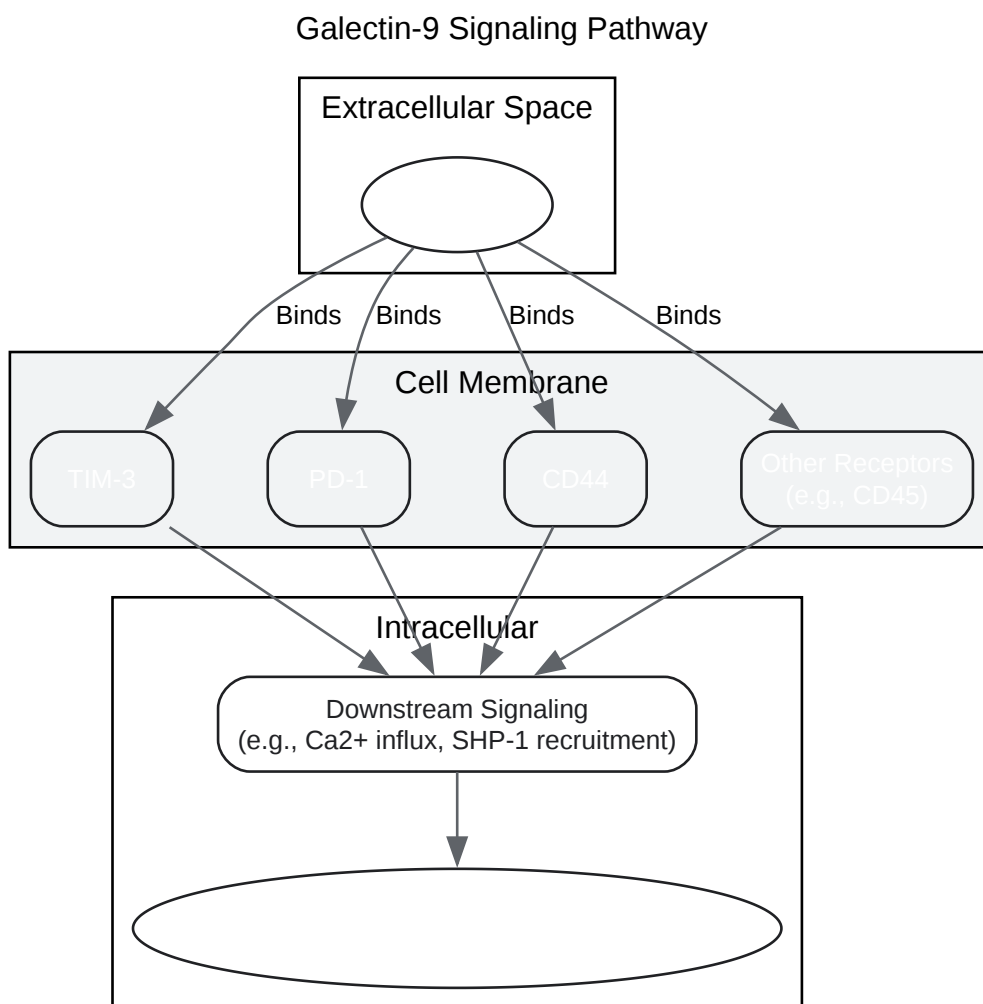
Condition	Mean/Median Galectin-9 Concentration (ng/mL)	Control Group Concentration (ng/mL)	Key Findings
Healthy Controls	0.067 - 8	-	Baseline levels can vary. One study reported a median of 0.110 ng/mL (67 -154 pg/mL) using a specific ELISA kit. [9] Another study reported a mean of 10.0 ± 1.8 pg/ml (0.01 ng/mL). [10]
Cervical Cancer	8.171	4.654	Significantly higher in cancer patients compared to controls. Levels increased with advanced clinical stage. [5]
Chronic Lymphocytic Leukemia (CLL)	14	8	Significantly elevated in CLL patients and correlated with advanced clinical stage. [7]
Dermatomyositis (DM)	23.38	6.81	Significantly higher in DM patients, especially those with new-onset cancer. [11]
COVID-19	Ranged from 1,000 to 125,510 pg/mL (1 to 125.51 ng/mL)	0 - 2,042 pg/mL (0 - 2.042 ng/mL)	Significantly higher in COVID-19 patients, with levels correlating with disease severity. [12]

Systemic Sclerosis (SSc)	20.4 ± 8.7 pg/ml (0.02 ng/mL)	10.0 ± 1.8 pg/ml (0.01 ng/mL)	Significantly higher in patients with SSc compared to healthy controls.[10]
Acute Liver Failure (ALF)	23,049 pg/mL (23.05 ng/mL)	5,355 pg/mL (5.36 ng/mL)	Significantly higher levels in ALF patients. [9]

Signaling Pathway and Experimental Workflow

Galectin-9 Signaling Pathway

Galectin-9 exerts its biological effects through interaction with several cell surface receptors, with the most well-characterized being TIM-3. The binding of Galectin-9 to TIM-3 on T cells can lead to the suppression of T cell responses and the induction of apoptosis, playing a crucial role in immune tolerance and the tumor microenvironment.



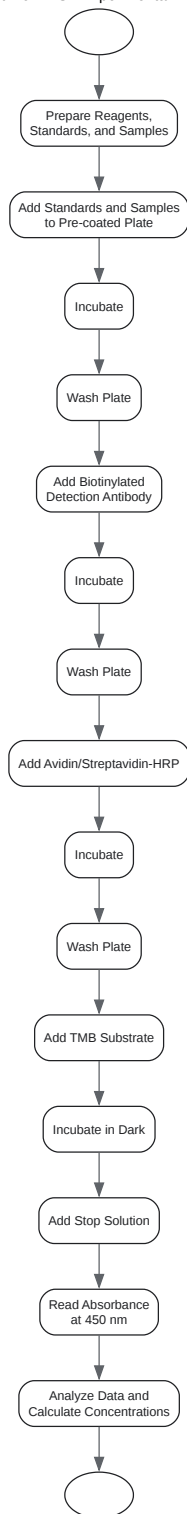
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Caption: Galectin-9 interaction with cell surface receptors and subsequent intracellular signaling.

Galectin-9 ELISA Experimental Workflow

The following diagram outlines the key steps of the Galectin-9 sandwich ELISA protocol.

Galectin-9 ELISA Experimental Workflow



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Caption: Step-by-step workflow for the Galectin-9 ELISA.

Experimental Protocols

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Wash bottle, manifold dispenser, or automated plate washer
- Tubes for sample and standard dilution
- Absorbent paper for blotting

Reagent Preparation

- Bring all reagents to room temperature before use.
- Wash Buffer (1x): If supplied as a concentrate, dilute with deionized or distilled water to the final working concentration as indicated on the vial.
- Standard: Reconstitute the lyophilized standard with the provided Standard Diluent. Allow the standard to sit for a minimum of 10 minutes with gentle agitation prior to making dilutions.
- Standard Curve: Prepare a dilution series of the standard in Standard Diluent. A common starting concentration is 5,000 pg/mL, followed by 2-fold serial dilutions.[8] A blank well containing only Standard Diluent should also be included.
- Biotinylated Detection Antibody: Dilute the concentrated detection antibody with the provided antibody diluent to the working concentration. Prepare this solution shortly before use.
- Enzyme Conjugate (Avidin/Streptavidin-HRP): Dilute the concentrated enzyme conjugate with the provided conjugate diluent to the working concentration. Prepare this solution shortly before use.

Sample Collection and Storage

- Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes to 2 hours at room temperature or overnight at 4°C before centrifugation for 15-20 minutes at 1,000 x g.[8][13] Remove serum and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][13]

Assay Procedure

- Determine the number of wells to be used and remove any excess strips from the plate frame.
- Add 100 µL of each standard, blank, and sample into the appropriate wells. It is recommended that all standards and samples be assayed in duplicate.
- Cover the plate and incubate for 1-2 hours at 37°C or room temperature, as specified by the kit manufacturer.[8]
- Aspirate each well and wash the plate. The number of washes is typically 3-5 times with at least 300 µL of 1x Wash Buffer per well. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.[14]
- Add 100 µL of the working dilution of Biotinylated Detection Antibody to each well.
- Cover the plate and incubate for 1 hour at 37°C or room temperature.[8]
- Repeat the wash step as in step 4.
- Add 100 µL of the working dilution of Enzyme Conjugate to each well.
- Cover the plate and incubate for 30 minutes at 37°C or room temperature.[8]
- Repeat the wash step as in step 4, with the number of washes potentially increased to 5.[8]
- Add 90-100 µL of TMB Substrate Solution to each well.
- Incubate the plate in the dark at room temperature or 37°C for 10-30 minutes.[8] Monitor the color development.

- Add 50-100 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read the absorbance of each well within 30 minutes of adding the Stop Solution, using a microplate reader set to 450 nm. Wavelength correction at 540 nm or 570 nm is recommended if available.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of Galectin-9 in the samples by interpolating the mean absorbance value for each sample from the standard curve.
- Account for any sample dilution by multiplying the interpolated concentration by the dilution factor.

Troubleshooting

Problem	Possible Cause	Solution
High background	Insufficient washing	Increase the number of washes and ensure each well is completely filled and emptied.
Contaminated reagents	Use fresh reagents and sterile pipette tips.	
Low signal	Inactive reagents	Ensure reagents are stored correctly and have not expired.
Incorrect incubation times or temperatures	Follow the protocol precisely.	
Poor standard curve	Improper standard dilution	Prepare fresh standards and ensure accurate pipetting.
Incomplete reagent mixing	Gently mix all reagents before use.	
High intra-assay variance	Inconsistent pipetting	Use calibrated pipettes and practice consistent technique.
Plate not washed uniformly	Ensure all wells are washed with the same volume and for the same duration.	

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